molecular formula C17H12N2O3 B5499232 methyl (6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetate

methyl (6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetate

Cat. No. B5499232
M. Wt: 292.29 g/mol
InChI Key: GMSHDGIMBWMKGE-UHFFFAOYSA-N
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Description

Indazoles are a type of heterocyclic compound, which means they contain a ring structure made up of at least two different elements. In the case of indazoles, these elements are carbon and nitrogen . They are found in a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of indazoles has been a topic of research for many years. Recent strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of indazoles consists of a benzene ring fused to a pyrazole ring. This gives them a planar structure, which can contribute to their ability to interact with various biological targets .


Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions. For example, they can participate in 1,3-dipolar cycloaddition reactions with α-substituted α-diazomethylphosphonates and arynes to provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates .


Physical And Chemical Properties Analysis

The physical and chemical properties of indazoles can vary widely depending on their specific structure. For example, 2-Methyl-2H-indazol-6-amine, a related compound, has a molecular formula of C8H9N3 and a molar mass of 147.177 Da .

Mechanism of Action

The mechanism of action of indazoles can vary depending on their specific structure and the biological target they interact with. Some indazoles can act as selective inhibitors of phosphoinositide 3-kinase δ, which can be used for the treatment of respiratory diseases .

Safety and Hazards

The safety and hazards associated with indazoles can also vary depending on their specific structure. It’s important to refer to the safety data sheet (SDS) for specific compounds for detailed information .

Future Directions

The future of indazole research is likely to involve the development of new synthetic approaches and the exploration of new medicinal applications. Given the wide range of biological activities that indazoles can exhibit, they are a promising class of compounds for drug discovery .

properties

IUPAC Name

methyl 2-(8-oxo-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-14-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c1-22-14(20)9-19-13-8-4-7-12-15(13)16(18-19)10-5-2-3-6-11(10)17(12)21/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSHDGIMBWMKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC3=C2C(=N1)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Oxo-6H-dibenzo[cd,g]indazol-2-yl)-acetic acid methyl ester

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